molecular formula C4H4Cl2N4 B1330548 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine CAS No. 27282-80-0

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine

Cat. No. B1330548
CAS RN: 27282-80-0
M. Wt: 179 g/mol
InChI Key: QRTBWWIIFMMESL-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-methyl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The specific structure of this compound includes two chlorine atoms and one methylamine substituent on the triazine ring. While the provided papers do not directly discuss 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine, they do provide insights into the chemistry of closely related triazine derivatives.

Synthesis Analysis

The synthesis of triazine derivatives typically involves the substitution of chlorine atoms on the triazine ring with various nucleophiles. In the first paper, the reactions of 2,4-dichloro-6-diethylamino-1,3,5-triazine with secondary amines are described, leading to the formation of diamino-1,3,5-triazines and melamines. The reaction products were confirmed using spectroscopic methods such as IR, 1H-NMR, and MS . Although the synthesis of 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine is not explicitly mentioned, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms. The structure of the synthesized compounds in the second paper was characterized by elemental analysis, FTIR, 1H NMR, and 13C NMR . These techniques are essential for confirming the identity and purity of the synthesized triazine derivatives and would be similarly useful for analyzing the structure of 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine.

Chemical Reactions Analysis

Triazine derivatives are known to undergo various chemical reactions, primarily through the substitution of the chlorine atoms. The first paper discusses the reaction of a dichloro-triazine derivative with secondary amines, which is a typical nucleophilic substitution reaction . This suggests that 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine could also participate in similar reactions, potentially leading to a wide range of products depending on the nucleophile used.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can vary widely depending on the substituents attached to the triazine ring. The second paper provides an example of optimizing reaction conditions for the synthesis of a triazine derivative, which includes considerations of reaction media, base catalysts, molar ratios of raw materials, and reaction time . These factors are crucial for the successful synthesis of triazine compounds and would be relevant for the synthesis and characterization of 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine as well.

Scientific Research Applications

Crystal Structure and Chemistry

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine has been extensively studied for its chemical structure and properties. For instance, its crystal structure is notable for the dihedral angle between the planes of the triazine and benzene rings, and its ability to form two-dimensional networks and three-dimensional architectures through weak hydrogen bonds and π–π interactions (Jeon, Kim, Kang, & Kim, 2014).

Synthesis and High-Energy Materials

This compound is also a precursor in the synthesis of high-energy materials. A notable example is the synthesis of 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine, which has a high melting point and significant enthalpy of formation, making it a candidate for creating new high-energy materials (Chapyshev & Korchagin, 2017).

Applications in Organic Synthesis

This chemical is also used in organic synthesis, particularly in the formation of amides and esters. For example, its derivatives are employed as condensing agents, demonstrating efficacy in various synthesis reactions (Kunishima et al., 1999).

Dentistry and Polymer Science

In dentistry, derivatives of 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine have been synthesized for use as dentin-bonding agents. These derivatives show promise in enhancing the adhesive strength of restorative resins (Lee, Liu, & Gong, 1986). Additionally, in polymer science, it is used in the development of novel nitrogen-rich polymers, which are of interest due to their energetic properties (Rezaii, Miardan, Fathi, & Mahkam, 2022).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N4/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTBWWIIFMMESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310006
Record name 4,6-Dichloro-N-methyl-1,3,5-triazin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine

CAS RN

27282-80-0
Record name NSC221222
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Record name 4,6-Dichloro-N-methyl-1,3,5-triazin-2-amine
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Record name 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine
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Synthesis routes and methods I

Procedure details

To a suspension of cyanuric chloride (300 mg, 1.63 mmol, 1.00 equiv) in 1:1 CH3CN:H2O (2.7 mL) at 0° C. was added NH2Me (2.0 M solution in THF, 0.81 mL, 1.6 mmol). The solution was treated with 1 N NaOH to maintain a pH of 9-10 and stirred for 5 min at 0° C. The resulting suspension was used in the next step without workup or purification. MS (ES+): m/e 178.9 [M+H]+.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0.81 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2,4,6-trichloro-1,3,5-triazine (4.27 g, 17.46 mmol) in a solution of CH3CN:H2O (1:1, 28.6 mL) was cooled to 0° C. A solution of 30% NH2Me in H2O (17.46 mmol) was added. The reaction mixture was adjusted to pH of about 9-10 using 1N NaOH. The pH was maintained at about 9-10 for 15 minutes. LCMS analysis showed the complete consumption of the 2,4,6-trichloro-1,3,5-triazine. The crude product was used in the next step. MS (ES+): m/e 178.9 [M+H]+.
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
28.6 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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Quantity
17.46 mmol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of cyanuric chloride (184 mg, 1.00 mmol, 1.00 equiv) in CH3CN/H2O (1/1, 33 ml) was cooled to 0° C. Methylamine (40 w % in H2O) (0.252 ml, 3.25 mmol, 1.00 equiv) was added. The reaction mixture was adjusted to a pH of about 9-10 using 1 N NaOH. After being stirred at 0° for 10 min, the reaction was complete. The resulting suspension was used in the next step without workup or purification.
Quantity
184 mg
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
0.252 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Cyanuric chloride (10 g, 54.3 mmol, 1 equiv.) was dissolved in THF (200 mL) and cooled to −70° C. DIPEA (36.3 mL, 1.42 mmol, 2 equiv.) and methylamine hydrochloride (3.7 g, 1 equiv.) were added to the reaction mixture, which was stirred 2 h at −70° C. and 1 h at rt. The THF was removed under reduced pressure and the remaining material was taken up in DCM and washed with water. The organic layer was dried with MgSO4 and the DCM removed to give a colourless powder (9.5 g, 97%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
36.3 mL
Type
catalyst
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dichloro-N-methyl-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4,6-dichloro-N-methyl-1,3,5-triazin-2-amine

Citations

For This Compound
2
Citations
X Yu, XP Huang, TP Kenakin, ST Slocum… - Journal of medicinal …, 2019 - ACS Publications
G protein-coupled receptor 68 (GPR68) is an understudied orphan G protein-coupled receptor (GPCR). It is expressed most abundantly in the brain, potentially playing important roles …
Number of citations: 19 pubs.acs.org
M Castañeda - 2019 - search.proquest.com
Currently cancer is the second leading cause of death within the United States, expected to surpass heart disease to become the leading cause of death within the next five years. 1 It …
Number of citations: 2 search.proquest.com

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